Hymenosignin

Description

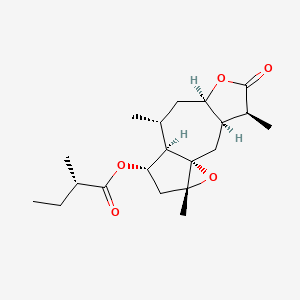

Structure

2D Structure

3D Structure

Properties

CAS No. |

72264-71-2 |

|---|---|

Molecular Formula |

C20H30O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

[(1S,3R,4S,7R,9R,10R,11S,13R)-4,9,13-trimethyl-5-oxo-6,14-dioxatetracyclo[8.4.0.01,13.03,7]tetradecan-11-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C20H30O5/c1-6-10(2)17(21)24-15-9-19(5)20(25-19)8-13-12(4)18(22)23-14(13)7-11(3)16(15)20/h10-16H,6-9H2,1-5H3/t10-,11+,12-,13+,14+,15-,16+,19+,20-/m0/s1 |

InChI Key |

ZNGHAWGHVJXQJS-XDMDFCAASA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@]2([C@]3([C@@H]1[C@@H](C[C@@H]4[C@H](C3)[C@@H](C(=O)O4)C)C)O2)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC2(C3(C1C(CC4C(C3)C(C(=O)O4)C)C)O2)C |

Origin of Product |

United States |

Isolation, Discovery, and Structural Elucidation of Hymenosignin

Advanced Spectroscopic Methods for Structure Elucidation

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a critical tool for determining the absolute configuration of chiral molecules. This technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum, with its characteristic positive and negative peaks, can be compared with theoretical calculations to assign the stereochemistry of a molecule. Without any information on the structure of Hymenosignin, let alone its isolation, no experimental or theoretical ECD data can be presented.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Different functional groups (e.g., hydroxyls, carbonyls, double bonds) absorb at characteristic frequencies, providing a molecular fingerprint.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule by measuring the absorption of light in the ultraviolet and visible regions.

As no isolation or structural analysis of this compound has been reported, there are no IR or UV-Vis spectra to analyze or present.

Stereochemical Revisions and Confirmations

In the field of natural products chemistry, the initially proposed structure of a complex molecule is sometimes later revised based on new experimental evidence or total synthesis. This process of revision and confirmation is a vital part of ensuring the accuracy of the scientific record. However, as the initial structure of this compound has never been proposed or elucidated, there have been no subsequent revisions or confirmations.

Co-occurrence with Related Natural Products

Natural products are often isolated from their source organism alongside other structurally or biosynthetically related compounds. The study of these co-occurring metabolites can provide insights into the biosynthetic pathways at play. Given that the source of this compound is unknown, there is no information available regarding any other natural products that may be found with it.

Table of Compounds Mentioned

As no other chemical compounds were mentioned in this article, a table of compounds is not applicable.

Biosynthesis and Biogenetic Considerations of Hymenosignin

Proposed Biosynthetic Pathways to Guaianolide Sesquiterpene Lactones

The biosynthesis of guaianolide sesquiterpene lactones, including presumably Hymenosignin, is believed to commence with the cyclization of farnesyl pyrophosphate (FPP). This initial and crucial step is catalyzed by sesquiterpene synthases (TPS). The generally accepted pathway to guaianolides proceeds through a germacrene intermediate. researchgate.netresearchgate.net

The key steps in the proposed pathway are:

Formation of Germacrene A: The linear precursor, farnesyl pyrophosphate (FPP), undergoes cyclization to form (+)-germacrene A. This reaction is catalyzed by the enzyme germacrene A synthase (GAS). researchgate.netresearchgate.net

Oxidation of Germacrene A: Subsequently, germacrene A is oxidized to germacrene A acid. This multi-step oxidation is carried out by a cytochrome P450 enzyme known as germacrene A oxidase (GAO). researchgate.net

Formation of the Lactone Ring: The formation of the characteristic γ-lactone ring is a critical step. In many well-studied pathways, germacrene A acid is hydroxylated at the C6 position by another cytochrome P450 enzyme, costunolide (B1669451) synthase (COS). nih.govtandfonline.com The resulting 6α-hydroxy-germacrene A acid then spontaneously undergoes lactonization to form costunolide, a key germacranolide intermediate. tandfonline.com

Conversion to the Guaianolide Skeleton: The final step in forming the core guaianolide structure involves the enzymatic conversion of the germacranolide intermediate, such as costunolide. This transformation is catalyzed by enzymes like kauniolide (B3029866) synthase, which is also a cytochrome P450 enzyme. mdpi.com This enzyme facilitates the cyclization of the 10-membered germacrane (B1241064) ring into the characteristic 5/7-fused ring system of the guaianolides. mdpi.com

Further hydroxylations and other modifications on the guaianolide skeleton by various enzymes would then lead to the specific structure of this compound. nih.gov

Enzymatic Steps and Intermediates in Sesquiterpene Biosynthesis

The biosynthesis of sesquiterpenes is characterized by a diversity of enzymatic reactions that generate a vast array of chemical structures from a single precursor. The key enzymes involved belong to the classes of terpene synthases and cytochrome P450 monooxygenases.

Key Enzymes and Intermediates:

| Precursor/Intermediate | Enzyme | Enzyme Class | Product |

| Farnesyl Pyrophosphate (FPP) | Germacrene A Synthase (GAS) | Terpene Synthase | (+)-Germacrene A |

| (+)-Germacrene A | Germacrene A Oxidase (GAO) | Cytochrome P450 (CYP71AV) | Germacrene A Acid |

| Germacrene A Acid | Costunolide Synthase (COS) | Cytochrome P450 (CYP71BL) | 6α-hydroxy-germacrene A acid |

| 6α-hydroxy-germacrene A acid | (spontaneous) | - | Costunolide |

| Costunolide | Kauniolide Synthase | Cytochrome P450 | Kauniolide |

The initial cyclization of the acyclic FPP by sesquiterpene synthases is a pivotal step that determines the basic carbon skeleton of the resulting sesquiterpene. nih.gov These enzymes are known for their ability to produce multiple products from a single substrate, contributing to the chemical diversity of this class of compounds.

Following the formation of the initial carbocyclic structure, cytochrome P450 enzymes (CYPs) play a crucial role in the subsequent functionalization of the sesquiterpene scaffold. mdpi.comscilit.com These enzymes are responsible for a wide range of oxidative reactions, including hydroxylations, epoxidations, and the formation of carboxylic acids, which are essential for the biosynthesis of sesquiterpene lactones. nih.gov In the context of guaianolide biosynthesis, specific CYPs from the CYP71 family are responsible for the key oxidative steps that lead to the formation of the lactone ring and the rearrangement of the carbon skeleton. nih.govtandfonline.com

Relationship to Other Sesquiterpenoid Classes

Guaianolides are part of the broader family of sesquiterpene lactones and are biogenetically related to other major classes, including germacranolides and eudesmanolides. nih.gov The structural diversity within these classes arises from the different ways in which the common precursor, farnesyl pyrophosphate, is cyclized and subsequently modified.

The biogenetic relationship can be summarized as follows:

Germacranolides: These compounds, characterized by a 10-membered carbocyclic ring, are considered the direct precursors to guaianolides. nih.gov As detailed in the biosynthetic pathway, the formation of a germacranolide lactone like costunolide is a key intermediate step.

Guaianolides: These are formed from germacranolides through an additional cyclization event that creates a five-membered ring, resulting in the characteristic 5/7 bicyclic core.

Pseudoguaianolides: This class of sesquiterpene lactones also possesses a 5/7 fused ring system. Their biosynthesis is thought to diverge from that of guaianolides, potentially through alternative cyclization mechanisms of a germacranolide precursor or rearrangements of a guaianolide intermediate.

Eudesmanolides: In contrast to the 10-membered ring of germacranolides, eudesmanolides feature a 6/6 fused bicyclic system. Their biosynthesis proceeds through a different initial cyclization of farnesyl pyrophosphate, leading to a distinct carbocationic intermediate that cyclizes to form the decalin ring system characteristic of eudesmanes.

The enzymatic machinery, particularly the specific sesquiterpene synthases and cytochrome P450 enzymes present in a given plant species, dictates which of these sesquiterpenoid skeletons will be produced. This enzymatic specificity is a key factor in the vast chemical diversity observed in the sesquiterpenoid family.

Synthetic Approaches to Hymenosignin and Its Analogs

Total Synthesis Strategies

Total synthesis provides an unambiguous proof of a molecule's structure and allows for the creation of analogs that are inaccessible through modification of the natural product. The design of a successful total synthesis hinges on a logical retrosynthetic analysis, the strategic application of stereoselective reactions, and the choice between linear and convergent pathways.

Retrosynthetic analysis is a problem-solving technique where a target molecule (TM) is systematically broken down into simpler, readily available precursor structures. numberanalytics.comicj-e.org This process involves a series of "disconnections," which are the reverse of known chemical reactions, until commercially available starting materials are reached. icj-e.org

For the Hymenosignin scaffold, which features a complex, fused ring system and multiple stereocenters, a retrosynthetic analysis would identify key strategic bonds for disconnection. researchgate.netontosight.ai The primary functional groups of this compound include an ester, a lactone, and an epoxide within a guaianolide core. ontosight.ai

A logical retrosynthetic strategy for this compound would likely begin with the following key disconnections:

Ester Disconnection: A primary disconnection would be at the ester linkage, separating the complex tricyclic core from the 2-methylbutanoic acid side chain. This simplifies the target significantly into two distinct fragments.

Lactone and Epoxide Formation: Further analysis of the tricyclic core would focus on the formation of the γ-lactone and the epoxide ring. These are often installed late in a synthesis via stereocontrolled oxidation reactions.

Cycloheptane Ring Disconnection: The central seven-membered ring of the guaianolide skeleton is a major synthetic challenge. Retrosynthetic approaches might involve breaking this ring via transformations that are the reverse of ring-closing metathesis (RCM) or intramolecular alkylation reactions.

Simplification to Acyclic Precursors: Continued disconnections would aim to break down the fused ring system into more manageable monocyclic or acyclic precursors, where the stereochemistry can be set using established methods before the key ring-forming reactions are attempted.

This process allows chemists to identify potential synthetic challenges, such as the construction of the strained ring systems and the control of up to nine stereocenters, and to devise a forward-thinking synthetic plan to address them. numberanalytics.com

The synthesis of a specific stereoisomer of a complex molecule like this compound, which has numerous chiral centers, is critically dependent on the use of stereoselective transformations. ontosight.aiinflibnet.ac.in These are reactions that preferentially form one stereoisomer over others. msu.edu Stereoselectivity is essential, particularly in convergent syntheses where complex, enantiomerically pure fragments must be joined. ethz.ch

Key strategies for achieving stereoselectivity in natural product synthesis include:

Substrate Control: A pre-existing chiral center in the molecule can direct the stereochemical outcome of a subsequent reaction at a different site. This is often seen in the reduction of ketones or the epoxidation of alkenes in cyclic systems, where the reagent is directed to attack from the less sterically hindered face.

Reagent Control: An external chiral reagent, which does not become part of the final product, is used to induce stereoselectivity. This includes the use of chiral reducing agents (e.g., those derived from lithium aluminum hydride modified with chiral ligands) or chiral catalysts for oxidations (e.g., Sharpless asymmetric epoxidation).

Auxiliary Control: A chiral auxiliary is a temporary, enantiopure group that is attached to an achiral substrate. It directs a stereoselective transformation, after which it is removed. The Evans asymmetric aldol (B89426) reaction is a classic example of this approach.

Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst (often a transition metal complex with a chiral ligand or an organocatalyst) is used to generate a large amount of an enantiomerically enriched product. ethz.ch This is a highly efficient method for installing stereocenters.

For a molecule like this compound, a combination of these methods would be necessary to control the absolute and relative stereochemistry of its many chiral centers during the construction of the carbon skeleton.

In planning a multi-step synthesis, chemists choose between two primary strategies: linear and convergent synthesis. chemistnotes.com

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Sequential, step-by-step assembly (A → B → C → Target) chemistnotes.com | Independent synthesis of fragments, followed by late-stage coupling wikipedia.org |

| Overall Yield | Tends to be low; decreases multiplicatively with each step libretexts.org | Generally higher; depends on the longest linear sequence uniurb.it |

| Efficiency | Less efficient for long sequences chemistnotes.com | More efficient for complex molecules fiveable.me |

| Flexibility | Low; an early failure impacts the entire synthesis | Higher; allows for optimization of fragment syntheses independently |

Semisynthesis and Derivatization Strategies

When a natural product can be isolated in reasonable quantities, semisynthesis offers a more direct route to producing analogs for biological evaluation. This involves using the isolated natural product as an advanced starting material for chemical modifications. nih.gov

Chemical modification of this compound would target its key functional groups to create derivatives. These modifications can help to establish which parts of the molecule are essential for its biological activity. Based on its structure, several potential modifications could be envisioned. ontosight.ai

| Functional Group | Potential Modification | Reaction Type | Purpose of Derivatization |

| Ester | Hydrolysis to the corresponding alcohol | Saponification | Investigate the importance of the 2-methylbutanoyl side chain. |

| Ester | Transesterification | Acid or Base Catalysis | Introduce different acyl groups to probe steric and electronic requirements. |

| Lactone | Reduction to a diol | Reductive Opening | Determine the role of the lactone ring in biological activity. |

| Epoxide | Ring-opening with nucleophiles | Nucleophilic Addition | Explore the effect of introducing different substituents at the epoxide carbons. |

These targeted modifications would yield a library of related compounds, providing valuable insight into the structure-activity relationship (SAR) of this compound.

The design and synthesis of analogs aim to create novel compounds with potentially improved potency, selectivity, or pharmacokinetic properties compared to the parent natural product. capes.gov.brnih.gov For this compound, analog design could focus on simplifying the complex structure while retaining key pharmacophoric features, or systematically altering specific regions of the molecule.

Hypothetical strategies for analog design include:

Side-Chain Modification: The 2-methylbutanoic acid moiety could be replaced with a variety of other acyl groups, including those with different chain lengths, branching patterns, or aromatic rings. This could be achieved via total synthesis or by semisynthesis through hydrolysis of the natural product followed by re-esterification.

Core Simplification: Given the synthetic challenge of the guaianolide core, simplified analogs could be designed. For example, analogs with a bicyclic or even monocyclic core that mimics the spatial arrangement of key functional groups could be synthesized to determine the minimal structural requirements for activity.

Stereochemical Analogs: Total synthesis enables the preparation of unnatural stereoisomers of this compound. nih.gov Synthesizing epimers at specific chiral centers can provide crucial information about how the three-dimensional shape of the molecule relates to its biological function.

The synthesis of such analogs, while demanding, is essential for translating the discovery of a complex natural product like this compound into a lead compound for further development. capes.gov.brnih.gov

Chemoenzymatic Approaches in Analog Generationnih.gov

Information not available.

Biological Activities and Mechanistic Investigations of Hymenosignin

In Vitro Biological Activity Spectrum

Hymenosignin and compounds from the same genus, Hymenoxys, have shown potential antimicrobial properties. researchgate.netresearchgate.net While specific data on the broad-spectrum activity of this compound is limited, related sesquiterpene lactones from this genus have been evaluated against various pathogens. researchgate.net For instance, the methanol (B129727) extract of Hymenodictyon parvifolium, a plant containing various bioactive compounds, demonstrated inhibitory effects against all tested fungal and bacterial pathogens. nih.gov Studies on other natural compounds have utilized agar (B569324) diffusion methods to test for antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast species like Candida. nih.govmjima.org The evaluation of antimicrobial efficacy often involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. plos.org

The anti-inflammatory potential of compounds like this compound is often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO). nih.gov Overproduction of NO is a hallmark of chronic inflammation. nih.gov In laboratory settings, macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of NO. mdpi.come-fas.org The ability of a test compound to reduce the levels of NO in these stimulated cells indicates its potential anti-inflammatory activity. e-fas.org Phenolic compounds, for example, have been shown to inhibit the synthesis of pro-inflammatory mediators and the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. jmb.or.krmdpi.com This inhibition of NO production is a key indicator used to screen natural products for anti-inflammatory effects. rsc.orge-fas.org

This compound has been identified as a cytotoxic agent. researchgate.net Originally isolated from Hymenoxys insignis, it is classified as a guaianolide, a type of sesquiterpene lactone. researchgate.netresearchgate.netresearchgate.net The cytotoxic activity of natural compounds is typically evaluated against various cancer cell lines. This process involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that is required to inhibit the growth of 50% of a cell population. mdpi.comnih.gov For example, related sesquiterpenoids have been tested against cancer cell lines such as the T-47D breast cancer line and the SNB-19 central nervous system cancer line. researchgate.net The evaluation of cytotoxicity also often includes testing against non-cancerous cell lines to assess selectivity. nih.govnih.gov

Table 1: Examples of In Vitro Cytotoxicity Testing

| Compound Class | Cell Line | Cell Type | Assay Type | Reference |

|---|---|---|---|---|

| Sesquiterpenoid | T-47D | Breast Cancer | Cytotoxicity (IC50) | researchgate.net |

| Sesquiterpenoid | SNB-19 | CNS Cancer | Cytotoxicity (IC50) | researchgate.net |

| Flavonoid Derivative | T47D | Breast Cancer | MTT Assay (IC50) | nih.gov |

| Flavonoid Derivative | Vero | Normal Kidney (non-cancerous) | MTT Assay (CC50) | nih.gov |

| Plant Extract | 4T1 | Breast Cancer (metastatic) | MTT Assay (IC50) | nih.gov |

| Plant Extract | MCF-7 | Breast Cancer | MTT Assay (IC50) | nih.gov |

| Natural Killer (NK) Cells | LoVo, SW48 | Colorectal Cancer | Live/Dead Assay | frontiersin.org |

Cellular and Molecular Mechanism of Action Studies

The biological activities of many natural compounds are mediated through their interaction with key cellular signaling pathways. Two of the most important pathways in the context of inflammation and cancer are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.netnih.gov

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. arvojournals.orgplos.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). arvojournals.org When a cell is stimulated by inflammatory signals (like LPS), a cascade is initiated that leads to the degradation of IκB, allowing NF-κB to move into the nucleus. plos.org Once in the nucleus, it triggers the expression of numerous pro-inflammatory genes, including those for iNOS and cyclooxygenase-2 (COX-2). jmb.or.krmdpi.com Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs. mdpi.com

The MAPK pathway is another crucial signaling cascade that translates external stimuli into cellular responses. researchgate.net It involves a series of protein kinases—specifically ERK, JNK, and p38—that regulate processes like cell proliferation, differentiation, and apoptosis (programmed cell death). arvojournals.orgplos.org The activation of MAPK pathways is often linked to the induction of inflammation and can be a target for anticancer therapies. arvojournals.orgnih.gov For instance, some anti-inflammatory compounds work by suppressing the phosphorylation (activation) of MAPKs, which in turn can prevent the activation of transcription factors like NF-κB. mdpi.complos.org

Identifying the precise molecular targets of a compound is key to understanding its mechanism of action. nih.gov For compounds like this compound that exhibit cytotoxic and anti-inflammatory effects, potential targets likely reside within the NF-κB and MAPK signaling pathways. researchgate.net For example, certain furan-containing terpenoids have been shown to be inhibitors of the NF-κB signaling pathway. researchgate.net

Potential molecular targets could include enzymes such as the IκB kinase (IKK) complex, which is responsible for initiating NF-κB activation. mdpi.com By inhibiting IKK, a compound could prevent NF-κB from entering the nucleus, thereby shutting down the inflammatory response. Another potential area of interaction is with proteins involved in apoptosis. Many anticancer peptides, for example, exert their effects by disrupting the cancer cell membrane or by inducing programmed cell death through intracellular targets. dovepress.com Given the chemical structure of sesquiterpene lactones, they possess reactive sites that can potentially interact with nucleophilic residues in proteins, such as those found in the active sites of enzymes or on transcription factors, thereby altering their function. researchgate.net

Enzyme Inhibition Kinetics and Binding Studies

Detailed enzymatic assays are crucial to understand how a compound like this compound might interfere with enzyme function. This involves determining key kinetic parameters.

Enzyme Inhibition Kinetics: Kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's potency. chelatec.comfrontiersin.org Key parameters that would be determined include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the activity of a specific enzyme by 50%. This is a common measure of inhibitor potency.

Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Kᵢ value indicates a stronger affinity and more potent inhibition. giffordbioscience.com

Kinetic Constants (Kₘ and Vₘₐₓ): Changes in the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) in the presence of the inhibitor help to elucidate the mechanism of inhibition. chelatec.comschrodinger.com For instance, a competitive inhibitor increases the apparent Kₘ but does not affect Vₘₐₓ. chelatec.com

Hypothetical Enzyme Inhibition Data for this compound No specific enzyme inhibition data for this compound is currently available in the public domain. The following table is a hypothetical representation of data that would be generated from such studies.

| Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |

|---|---|---|---|

| Enzyme A | Data Not Available | Data Not Available | Data Not Available |

| Enzyme B | Data Not Available | Data Not Available | Data Not Available |

Binding Studies: To complement kinetic data, binding assays are used to directly measure the interaction between this compound and its putative target protein. nih.govwikipedia.org These studies confirm physical interaction and quantify the binding affinity. Common techniques include:

Surface Plasmon Resonance (SPR): Measures the binding and dissociation rates (kₐ and kₔ) and calculates the dissociation constant (K₋).

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine thermodynamic parameters of the interaction.

Radioligand Binding Assays: Uses a labeled molecule (radioligand) that binds to the target receptor to determine the affinity (K₋) and binding capacity (Bₘₐₓ) of an unlabeled competitor like this compound. giffordbioscience.com

Hypothetical Binding Affinity Data for this compound Specific binding study data for this compound is not publicly available. This table illustrates the type of data that would be collected.

| Target Protein | Binding Affinity (K_D, nM) | Assay Method |

|---|---|---|

| Protein X | Data Not Available | Data Not Available |

| Protein Y | Data Not Available | Data Not Available |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve synthesizing and testing analogs of a lead compound to understand which parts of the molecule are essential for its biological activity. wikipedia.orgmdpi.com

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. giffordbioscience.com For sesquiterpene lactones, common pharmacophoric features include hydrogen bond acceptors/donors and hydrophobic regions. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is often considered a key electrophilic feature responsible for their biological activity, likely through covalent modification of biological nucleophiles. patsnap.com

Hypothetical Pharmacophore Model for this compound A specific pharmacophore model for this compound has not been published. This represents a hypothetical model based on its chemical class.

| Pharmacophoric Feature | Putative Role in Binding |

|---|---|

| α-methylene-γ-lactone | Covalent interaction with target nucleophiles (e.g., cysteine residues) |

| Hydroxyl groups | Hydrogen bond donation/acceptance |

| Cyclopentenone ring | Hydrophobic interactions and potential Michael addition |

To establish a clear SAR, chemists would systematically modify the this compound structure and evaluate the biological activity of the resulting derivatives. readthedocs.io Modifications could include:

Modification of the α-methylene-γ-lactone: Saturation of the exocyclic double bond or opening of the lactone ring would likely lead to a significant decrease or loss of activity, confirming its importance.

Alteration of Hydroxyl Groups: Esterification or oxidation of hydroxyl groups would probe their role in hydrogen bonding interactions with the target.

Changes to the Carbocyclic Skeleton: Modifying the stereochemistry or introducing different substituents on the guaianolide core would help to map the binding pocket.

Hypothetical SAR Data for this compound Derivatives No studies on the synthesis and biological evaluation of this compound derivatives are currently available. The following table is a hypothetical representation of SAR data.

| Derivative | Structural Modification | Relative Biological Activity (%) |

|---|---|---|

| This compound | Parent Compound | 100 |

| Derivative 1 | Saturation of the α-methylene group | Data Not Available |

| Derivative 2 | Esterification of a hydroxyl group | Data Not Available |

| Derivative 3 | Epimerization at a stereocenter | Data Not Available |

Pharmacological Research Models for Hymenosignin and Its Derivatives

In Vitro Pharmacological Models

In vitro models are fundamental in the early stages of drug discovery, providing initial data on a compound's biological activity, potency, and mechanism of action in a controlled, non-living system.

Cell-based assays are crucial for determining the efficacy and potency of a test compound like Hymenosignin. These assays use living cells to assess the compound's effect on cellular processes, such as viability, proliferation, and cytotoxicity. meliordiscovery.comjax.org

Detailed Research Findings: For sesquiterpene lactones, cytotoxic activity against various cancer cell lines is a primary focus. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to measure cell viability and determine the half-maximal inhibitory concentration (IC₅₀), a key indicator of a compound's potency. athmsi.org For instance, studies on various plant extracts containing sesquiterpene lactones have demonstrated cytotoxic effects against breast cancer (MCF-7, MDA-MB-231) and colorectal cancer (HCT-116) cell lines, with IC₅₀ values below 20 µg/mL considered highly active. nih.govmdpi.com

In the context of inflammation, cell-based assays measure the inhibition of inflammatory mediators. For example, the effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) is a common metric. nih.govphcogj.com A significant reduction in NO production, as seen with some sesquiterpene lactones, indicates potent anti-inflammatory activity. nih.gov Other assays quantify the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com

Table 1: Representative Data from Cell-Based Assays for Sesquiterpene Lactones This table illustrates the type of data generated from cell-based assays for compounds in the same class as this compound.

| Compound Class | Assay Type | Cell Line | Endpoint Measured | Representative Finding | Citation |

| Sesquiterpene Lactone | Cytotoxicity | A549 (Lung Carcinoma) | Cell Viability (IC₅₀) | Potent cytotoxic activity | phcog.com |

| Sesquiterpene Lactone | Cytotoxicity | HeLa (Cervical Cancer) | Cell Viability (IC₅₀) | Selective toxicity towards cancer cells | athmsi.org |

| Sesquiterpene Lactone | Anti-inflammatory | RAW 264.7 (Macrophage) | Nitric Oxide (NO) Production | Significant inhibition of NO | phcogj.com |

| Monoterpene | Anti-inflammatory | Macrophage | Superoxide (O₂⁻) Production | Reduction in reactive oxygen species | nih.gov |

| Sesquiterpene Lactone | Anti-inflammatory | Human PMN | Chemotaxis | Reduced migratory activity | nih.gov |

Once efficacy is established, biochemical assays are used to identify and confirm the specific molecular targets of the compound. anilocus.com Target engagement assays measure the direct interaction between a drug and its protein target. criver.comscilifelab.se

Detailed Research Findings: A common technique is the protein thermal shift assay (TSA), which can be adapted into a high-throughput format like the Cellular Thermal Shift Assay (CETSA). nih.govnih.gov This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding. For example, a kinase inhibitor that engages its target will increase the protein's melting temperature (Tₘ). nih.gov

For anti-inflammatory sesquiterpene lactones, a key mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Biochemical assays can be designed to measure the inhibition of specific enzymes within this pathway, such as IκB kinase (IKK). Another major target for this class of compounds is the STAT3 protein. nih.gov For anticancer activity, sesquiterpene lactones are known to target proteins involved in apoptosis, such as caspases and members of the Bcl-2 family. frontiersin.org Assays measuring the activity of these specific proteins in the presence of the compound provide direct evidence of target engagement.

Table 2: Examples of Biochemical Assays for Investigating Molecular Targets This table provides examples of assays used to determine the molecular interactions of compounds like this compound.

| Assay Type | Target Class | Principle | Example Application | Citation |

| Cellular Thermal Shift Assay (CETSA) | Kinases, Bromodomains | Ligand-induced thermal stabilization | Confirming target binding in intact cells | nih.gov |

| NanoBRET™ Target Engagement Assay | RAS proteins | Competitive displacement of a tracer from a luciferase-tagged protein | Measuring binding affinity in living cells | anilocus.com |

| Enzyme Inhibition Assay | Cyclooxygenase (COX) | Measuring inhibition of COX-1/COX-2 enzyme activity | Screening for anti-inflammatory activity | slideshare.net |

| Transcription Factor Assay | NF-κB | Quantifying suppression of NF-κB activity | Evaluating anti-inflammatory mechanism | nih.gov |

| Receptor Binding Assay | Cannabinoid Receptor 2 (CB2) | Quantifying binding affinity to a receptor | Identifying modulators for neurodegenerative diseases | researchgate.net |

Preclinical in vivo Pharmacology Models

Following promising in vitro results, compounds advance to in vivo testing in animal models to evaluate their therapeutic efficacy and pharmacokinetic/pharmacodynamic properties in a complex, living system.

In vivo models are designed to mimic human diseases and are essential for validating the therapeutic potential of a drug candidate.

Detailed Research Findings: For inflammation , a common acute model is the carrageenan-induced paw edema model in rats. slideshare.net In this model, an inflammatory agent (carrageenan) is injected into the rat's paw, and the ability of a test compound to reduce the resulting swelling is measured over time. Another model involves inducing a systemic inflammatory response using lipopolysaccharide (LPS). meliordiscovery.commdpi.com The efficacy of the test compound is determined by its ability to reduce serum levels of pro-inflammatory cytokines like TNF-α and IL-6. meliordiscovery.com For skin inflammation, the histamine-induced dermal inflammation model can be used to assess the resolution of the inflammatory response. nih.gov

For oncology , patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice (e.g., NSG™ mice), are considered highly reliable for preclinical tests. jax.orgfrontiersin.org The efficacy of a compound like this compound would be evaluated by its ability to inhibit tumor growth in these models. jax.orgnih.gov Genetically engineered mouse models (GEMMs), where tumors are initiated de novo through specific genetic alterations, are also invaluable for studying tumor initiation and progression in an immunocompetent host. frontiersin.orgnih.gov Studies on other sesquiterpene lactones, such as parthenolide, have shown significant suppression of tumor growth in xenograft mouse models. nih.gov

Table 3: Common In Vivo Models for Inflammation and Oncology This table outlines standard animal models used to validate the therapeutic effects of compounds like this compound.

| Therapeutic Area | Model Name | Animal | Description | Key Readouts | Citation |

| Inflammation | Carrageenan-Induced Paw Edema | Rat | Induction of acute local inflammation in the paw. | Paw volume, edema inhibition | slideshare.net |

| Inflammation | LPS-Induced Systemic Inflammation | Mouse | Systemic injection of LPS to induce a cytokine storm. | Serum TNF-α, IL-6 levels | meliordiscovery.com |

| Oncology | Cell Line-Derived Xenograft (CDX) | Mouse (immunodeficient) | Subcutaneous injection of human cancer cell lines. | Tumor growth inhibition, survival | nih.gov |

| Oncology | Patient-Derived Xenograft (PDX) | Mouse (immunodeficient) | Implantation of a patient's tumor tissue. | Tumor growth, response to therapy | jax.orgfrontiersin.org |

| Oncology | Genetically Engineered Mouse Model (GEMM) | Mouse (immunocompetent) | Tumorigenesis induced by genetic modification. | Tumor initiation, progression, metastasis | nih.gov |

PK/PD modeling integrates data on a drug's concentration in the body over time (pharmacokinetics) with its observed effect (pharmacodynamics). This modeling is crucial for understanding the dose-concentration-response relationship and for predicting optimal dosing regimens. tandfonline.comnih.gov

Detailed Research Findings: The pharmacokinetics of sesquiterpene lactones can be variable, with challenges related to unstable absorption and extensive metabolism. tandfonline.comnih.gov Pharmacokinetic studies typically involve administering the compound to animals (e.g., rats) and collecting blood samples at various time points to measure drug concentration. Key parameters determined include half-life (t₁/₂), maximum concentration (Cₘₐₓ), and bioavailability. tandfonline.com For many sesquiterpene lactones, metabolism is extensive, involving both Phase I (oxidation, hydrolysis) and Phase II (conjugation) reactions, primarily mediated by CYP450 enzymes like CYP3A4. tandfonline.comnih.gov

PD studies run in parallel measure a biological response. For an anti-inflammatory compound, this could be the level of a biomarker like TNF-α. For an anticancer agent, it might be the degree of tumor growth inhibition. By integrating PK and PD data, models can be built to predict the concentration of this compound required at the target site to achieve a desired therapeutic effect. Computational, in silico tools are also increasingly used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of compounds early in the discovery process, helping to prioritize candidates with more favorable pharmacokinetic profiles. nih.govtjnpr.org

Table 4: Key Parameters in PK/PD Studies of Sesquiterpene Lactones This table summarizes important parameters evaluated in pharmacokinetic and pharmacodynamic modeling.

| Parameter Type | Parameter | Description | Relevance | Citation |

| Pharmacokinetic | Half-life (t₁/₂) | Time required for the drug concentration to reduce by half. | Determines dosing interval. | tandfonline.com |

| Pharmacokinetic | Bioavailability (F) | The fraction of an administered dose that reaches systemic circulation. | Influences dose and route of administration. | tandfonline.com |

| Pharmacokinetic | Caco-2 Permeability | An in vitro measure of intestinal absorption. | Predicts oral absorption. | nih.govtjnpr.org |

| Pharmacodynamic | IC₅₀ / EC₅₀ | Concentration for 50% inhibition/effect. | Measures compound potency. | anilocus.com |

| PK/PD | Target Occupancy | Percentage of target protein bound by the drug. | Links drug concentration to mechanism of action. | anilocus.com |

Future Directions and Research Perspectives

Advanced Methodologies in Natural Product Discovery and Characterization

The discovery and characterization of natural products (NPs) is a time-consuming and expensive process, with major obstacles in the early identification of known compounds (dereplication) and the elucidation of complex structures. nih.gov Modern natural product research is moving beyond traditional isolation and screening methods, embracing a high-throughput workflow that incorporates advanced analytical and bioinformatic tools. mdpi.com

Methodologies that will be pivotal for future Hymenosignin research include:

High-Throughput Screening (HTS): HTS utilizes automation to screen vast libraries of compounds against specific biological targets in parallel. upmbiomedicals.com This allows for the rapid identification of "hits"—molecules that show desired activity. upmbiomedicals.com Applying HTS to this compound and its derivatives could quickly assess their activity against a wide array of targets.

Metabolomics and Molecular Networking: Advances in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) have revolutionized the analysis of complex NP mixtures. nih.gov Techniques like LC-HRMS-based metabolomics, combined with bioinformatics tools such as the Global Natural Product Social Molecular Networking (GNPS) platform, enable the rapid dereplication and visualization of chemical diversity within an extract. nih.gov This approach could be used to identify novel analogues of this compound from its natural source, Hymenoxys insignis, and prioritize them for isolation. researchgate.net

Genome Mining: Many biosynthetic gene clusters in microorganisms and plants are not expressed under standard laboratory conditions. ucl.ac.uk Advances in genome sequencing and bioinformatics now make it feasible to mine this "biosynthetic dark matter" to uncover novel secondary metabolites. researchgate.net Sequencing the genome of Hymenoxys insignis could reveal the biosynthetic pathway for this compound, enabling its heterologous expression and the engineered production of new, structurally diverse analogues. ucl.ac.uk

Table 1: Advanced Methodologies in Natural Product Research

| Methodology | Description | Application to this compound Research |

| High-Throughput Screening (HTS) | Automated, parallel screening of compound libraries against biological targets. upmbiomedicals.com | Rapidly assess the bioactivity of this compound and its derivatives against a broad range of cancer cell lines or enzymes. |

| Metabolomics Profiling | Comprehensive analysis of small-molecule metabolites in a biological sample using techniques like MS and NMR. nih.gov | Profile the chemical constituents of Hymenoxys insignis to identify new this compound-related compounds and understand their biosynthetic relationships. |

| Genome Mining | Identifying biosynthetic gene clusters in an organism's genome to predict and access novel natural products. ucl.ac.uk | Uncover the genetic blueprint for this compound biosynthesis, enabling engineered production and the creation of novel analogues. |

| Computer-Assisted Structure Elucidation (CASE) | Using computational algorithms to determine the chemical structure of new compounds from spectroscopic data. mdpi.comnih.gov | Accelerate the structural confirmation of new this compound analogues isolated from natural sources. |

Integration of Computational Approaches in this compound Research (e.g., Molecular Docking, Cheminformatics)

Computational or in silico methods are indispensable in modern drug discovery for predicting biological activity, understanding drug-target interactions, and optimizing pharmacokinetic properties. nih.govfrontiersin.org The integration of these approaches into this compound research can significantly reduce costs and timelines.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a small molecule (ligand) to its macromolecular target (e.g., a protein). researchgate.net Docking studies can be used to screen virtual libraries of this compound analogues against known protein targets, such as those in inflammatory or cell-cycle pathways. For example, docking could help validate if this compound or its derivatives bind to targets like glycogen (B147801) synthase kinase-3β (GSK-3β), a putative target for other bioactive alkaloids. nih.gov

Cheminformatics and QSAR: Cheminformatics applies computational tools to analyze chemical and biological data. wiley.com Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com By developing a QSAR model for a series of this compound analogues, researchers could predict the activity of yet-to-be-synthesized compounds, thereby guiding synthetic efforts toward more potent molecules. wiley.com

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov Early prediction of these properties for this compound derivatives can help filter out candidates with poor drug-like profiles, focusing resources on the most promising molecules. frontiersin.org

Table 2: Computational Tools in this compound Drug Discovery

| Computational Approach | Primary Function | Potential Application in this compound Research |

| Molecular Docking | Predicts ligand-protein binding modes and affinities. researchgate.net | Identify likely protein targets for this compound; predict binding affinity of novel analogues. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. nih.gov | Analyze the stability of the this compound-protein complex and understand the dynamics of the binding event. |

| QSAR Modeling | Correlates chemical structure with biological activity. mdpi.com | Predict the bioactivity of virtual this compound derivatives to guide synthesis. |

| Cheminformatics | Manages, analyzes, and models chemical and biological data. nih.govwiley.com | Build databases of this compound analogues; perform similarity searches; predict ADMET properties. |

Exploration of Novel Biological Targets and Pathways

Identifying the specific molecular targets and biological pathways modulated by a natural product is crucial for understanding its mechanism of action and therapeutic potential. Biological pathways are sequences of interactions between molecules in a cell that lead to a specific product or change. nih.gov

Future research on this compound should focus on:

Target Identification: While many sesquiterpene lactones are known for their anti-inflammatory and cytotoxic effects, the specific targets of this compound are unknown. researchgate.net Activity-based protein profiling (ABPP) is a chemical proteomic strategy that uses chemical probes to identify the protein targets of small molecules within a complex proteome. frontiersin.org This approach could definitively identify the cellular binding partners of this compound.

Pathway Analysis: Many natural products exert their effects by modulating key signaling pathways. nih.gov Sesquiterpene lactones, for instance, are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation. researchgate.net Transcriptomic and proteomic analyses of cells treated with this compound could reveal its impact on global gene and protein expression, pointing to the specific pathways it modulates, such as those involved in apoptosis, cell cycle control, or immune responses. nih.govresearchgate.net

Phenotypic Screening: Instead of starting with a known target, image-based phenotypic screening assesses the effects of a compound on cell morphology. This can uncover unexpected biological activities and provide clues about the mechanism of action, leading to the discovery of novel targets and pathways. ucl.ac.uk

Potential for Lead Optimization and Scaffold Development

The original structure of a natural product is rarely optimal for therapeutic use. Lead optimization is the process of chemically modifying a "lead" compound to improve its potency, selectivity, and pharmacokinetic properties. drugdevelopment.fi

For this compound, key optimization strategies would include:

Structural Simplification: Complex natural products are often difficult and costly to synthesize. nih.gov Structural simplification aims to retain the key structural features responsible for activity (the pharmacophore) while removing non-essential parts of the molecule. This can improve synthetic accessibility and enhance drug-like properties. nih.gov

Scaffold Hopping: This strategy involves replacing the core molecular framework (scaffold) of the lead compound with a structurally different one while preserving its biological activity. nih.gov This can lead to the discovery of novel chemical classes with improved properties or a more favorable intellectual property position. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small molecular fragments that can be grown or linked together to generate a high-affinity lead compound. frontiersin.org The complex scaffold of this compound could be broken down into key fragments for individual testing, and hits could be elaborated into novel, more synthetically tractable molecules. nih.govfrontiersin.org

The ultimate goal of this multifaceted process is to develop a drug candidate with a balanced profile of efficacy and safety, ready for progression into clinical development. upmbiomedicals.com The unique guaianolide scaffold of this compound offers a promising starting point for the design of new therapeutic agents. researchgate.net

Q & A

Q. How should researchers characterize the structural and functional properties of Hymenosignin in preliminary studies?

Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, FTIR) to confirm molecular structure and purity . Pair this with in vitro assays (e.g., enzyme inhibition or receptor binding assays) to assess baseline bioactivity. Ensure reproducibility by replicating experiments across multiple batches and documenting batch-to-batch variability .

What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s mechanisms?

Methodological Answer: Use the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to define scope. For example:

Q. How can researchers optimize literature reviews to identify conflicting data on this compound’s pharmacokinetics?

Methodological Answer: Conduct a systematic review using databases like PubMed and Web of Science, filtering for studies with in vivo or ex vivo models. Use PRISMA guidelines to map contradictions, such as discrepancies in bioavailability across species. Tabulate conflicting results (e.g., half-life ranges) and analyze methodological differences (e.g., dosing protocols, analytical techniques) .

Advanced Research Questions

Q. What experimental designs are robust for resolving contradictions in this compound’s dose-response relationships?

Methodological Answer: Implement a factorial design to test multiple variables (e.g., concentration, exposure time, cell type) simultaneously. Use statistical tools like ANOVA with post-hoc tests to isolate confounding factors. For in vivo studies, include positive/negative controls and blinded assessments to reduce bias . Document raw data transparently to enable meta-analysis .

Q. How should researchers validate computational models predicting this compound’s interaction with target proteins?

Methodological Answer: Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical validation. Compare computational binding affinities with experimental ΔG values. Address discrepancies by refining force fields or incorporating solvent effects .

Q. What strategies mitigate reproducibility issues in this compound’s cytotoxicity assays?

Methodological Answer: Standardize cell culture conditions (e.g., passage number, media composition) and pre-treat this compound to rule out solvent interference (e.g., DMSO cytotoxicity). Use high-content screening (HCS) to quantify multiple endpoints (e.g., apoptosis, oxidative stress) and validate findings across independent labs .

Q. How can researchers ethically address interspecies variability in this compound’s metabolic pathways?

Methodological Answer: Adopt the 3Rs principle (Replacement, Reduction, Refinement) for animal studies. Use in silico models (e.g., physiologically based pharmacokinetic modeling) to predict human metabolism, then validate with microdosing trials. Include ethical justifications in Institutional Review Board (IRB) submissions, citing prior contradictory animal data .

Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing non-linear responses in this compound’s bioactivity?

Methodological Answer: Apply non-parametric tests (e.g., Kruskal-Wallis) for skewed datasets. For dose-response curves, use nonlinear regression (e.g., Hill equation) and report EC₅₀/IC₅₀ values with 95% confidence intervals. Use tools like GraphPad Prism to visualize variability and outliers .

Q. How should researchers report negative or inconclusive results in this compound studies?

Methodological Answer: Follow the "MUST" criteria (Methodology, Unbiased reporting, Statistical rigor, Transparency). Publish negative results in preprint repositories or journals specializing in null findings (e.g., PLOS ONE). Differentiate between true negatives (e.g., no effect at tested concentrations) and methodological limitations (e.g., insufficient sensitivity) .

Ethical & Methodological Compliance

Q. What protocols ensure compliance with ethical guidelines for this compound research involving human tissues?

Methodological Answer: Obtain informed consent for tissue use, specifying this compound’s experimental nature. Follow Helsinki Declaration guidelines for anonymization and data storage. Include a statement in manuscripts confirming ethics committee approval and consent processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.